4-(Benzyloxy)-2-fluorobutan-1-amine hydrochloride
Overview
Description
4-(Benzyloxy)-2-fluorobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClFNO and its molecular weight is 233.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry
Fluorinated compounds are known for their unique properties, such as enhanced stability and lipophilicity, which make them valuable in the synthesis of pharmaceuticals and agrochemicals. The synthesis and reactions of fluorinated butanolides and butenolides, as discussed by Paleta et al. (2000), highlight the utility of fluorinated intermediates in creating complex molecular structures (Paleta, Volkov, & Hetflejš, 2000).
Drug Development
Amine derivatives, including those related to 4-(Benzyloxy)-2-fluorobutan-1-amine hydrochloride, often serve as building blocks in medicinal chemistry. For instance, the development of amino acid prodrugs of novel antitumor benzothiazoles, as investigated by Bradshaw et al. (2002), showcases how amine functionalities can be leveraged to improve the pharmacokinetic profiles of therapeutic agents (Bradshaw et al., 2002).
Material Science
The incorporation of fluorine and amine groups into polymers and materials can significantly alter their physical and chemical properties. For example, the study on the thermodynamic, electrochemical, and quantum chemical evaluation of some triazole Schiff bases by Chaitra et al. (2015) demonstrates the role of fluorinated and amine-containing compounds in corrosion inhibition, which could be applicable to the development of advanced coatings and materials (Chaitra, Mohana, & Tandon, 2015).
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to carbon–carbon bond formation.
Mode of Action
In reactions like the suzuki–miyaura cross-coupling, the compound might participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby a metal like palladium becomes oxidized through its donation of electrons to form a new metal–carbon bond .
Biochemical Pathways
It’s worth noting that compounds like this can be involved in the formation of oximes and hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions and the formation of oximes and hydrazones , it can be inferred that the compound might play a role in the formation of new carbon–carbon bonds and the transformation of functional groups.
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxybutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c12-11(8-13)6-7-14-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSHPWHPRHYPMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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